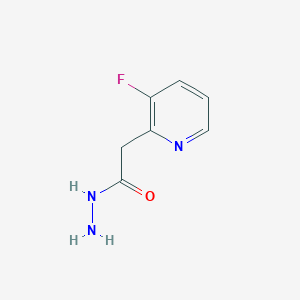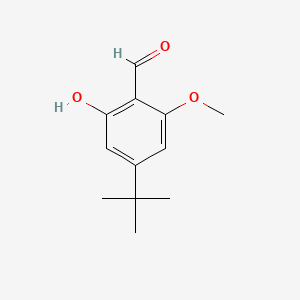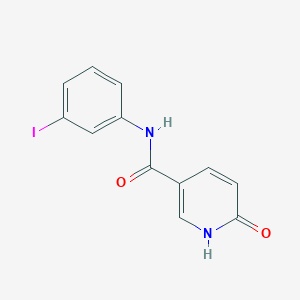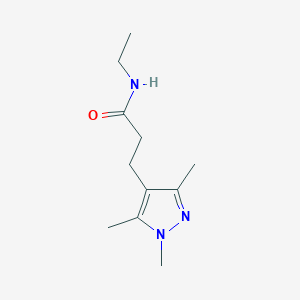
N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is characterized by its unique structure, which includes an ethyl group, a trimethyl-substituted pyrazole ring, and a propanamide moiety. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it an environmentally friendly method .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell walls or inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide include other pyrazole derivatives, such as:
- 1,3,5-trimethyl-1H-pyrazole
- 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
- N-ethyl-1,3,5-trimethyl-1H-pyrazole
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both an ethyl group and a propanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H19N3O |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
N-ethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C11H19N3O/c1-5-12-11(15)7-6-10-8(2)13-14(4)9(10)3/h5-7H2,1-4H3,(H,12,15) |
InChI-Schlüssel |
QCUZBOVDBIMRMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)CCC1=C(N(N=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



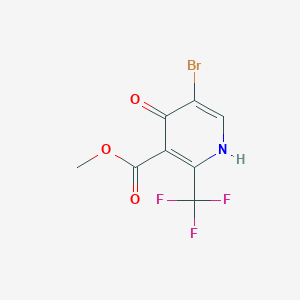


![n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)
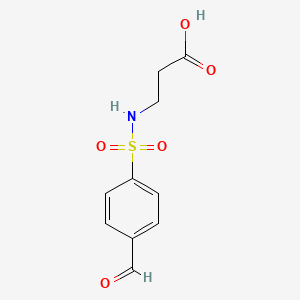
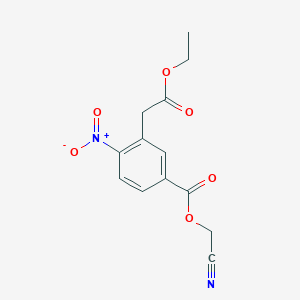
![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
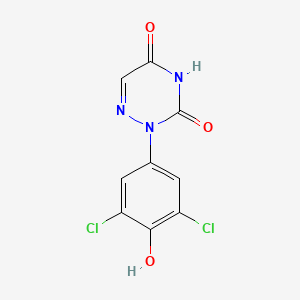
![1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14908412.png)

